

"yield comparison of different synthetic routes to imidazole antifungals"

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Compound of Interest

Compound Name: *2-Chloro-1-ethoxymethylimidazole*

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A Comparative Guide to the Synthetic Routes of Imidazole Antifungals

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Yields and Methodologies for Key Imidazole Antifungal Agents.

This guide provides a detailed comparison of various synthetic routes for the widely used imidazole antifungal drugs: clotrimazole, miconazole, and ketoconazole. The information presented is curated from peer-reviewed literature and patent filings to offer a comprehensive resource for optimizing synthetic strategies. Quantitative data on reaction yields are summarized for easy comparison, and detailed experimental protocols for key methods are provided to facilitate reproducibility.

Yield Comparison of Synthetic Routes

The following table summarizes the reported yields for different synthetic routes to clotrimazole, miconazole, and ketoconazole, providing a quantitative basis for comparing the efficiency of each method.

Antifungal Agent	Synthetic Route	Key Starting Materials	Reported Yield (%)	Reference
Clotrimazole	One-Pot Synthesis	o-Chlorophenyl diphenyl chloromethane, Imidazole	Not explicitly stated, but described as industrially economical	[1]
Condensation Reaction	(2-Chlorophenyl)diphenylmethanol, Imidazole	High Purity	[2]	
One-Step Synthesis	2-Chlorotriptyl chloride, Imidazole	92%		
Miconazole	Multi-Step Synthesis	2,4-Dichloro- α -chloroacetophenone, Imidazole	65.5% - 68.5%	[3]
One-Pot Synthesis in Ionic Liquid	2,4-Dichloro-2'-chlorophenylethanol, Imidazole, 2,4-Dichlorobenzyl chloride	71%	[4]	
Carbenoid Insertion Route	2,4-Dichlorobenzoic acid, Imidazole	70% (final step)	[5][6]	
Ketoconazole	Alkylation of Piperazine Derivative	1-Acetyl-4-(4-hydroxyphenyl)piperazine, cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-	Not explicitly stated	[7]

ylmethyl
methanesulfonat
e

Multi-Step Synthesis	2,4- Dichlorophenacyl bromide, Glycerol, Imidazole, 1- Acetyl-4-(4- hydroxyphenyl)pi perazine	Not explicitly stated	[8]
Acid-Catalyzed Condensation	Compound I and Compound II (specific structures in patent)	75% - 80%	[9]

Experimental Protocols

Below are detailed methodologies for key synthetic routes cited in the comparison table.

Clotrimazole Synthesis

Route 1: One-Pot Synthesis from o-Chlorophenyl diphenyl chloromethane

This method provides an industrially favorable, one-pot synthesis of clotrimazole.[1]

- Step 1: Reaction Setup
 - Dissolve 130 g of imidazole in 4000 mL of acetone at 25-30°C.
 - To this solution, add 194 g of triethylamine and stir for 30-45 minutes.
 - Add 500 g of o-chlorophenyl diphenyl chloromethane to the prepared solution and stir for 60-75 minutes.
- Step 2: Reaction

- Heat the reaction mass to reflux temperature and maintain for 2-3 hours.
- Step 3: Work-up and Crystallization
 - After the reaction is complete, cool the solution to 25-30°C and maintain for 30-45 minutes.
 - Optionally, the organic layer can be washed with water.
 - Distill off the solvent.
 - Crystallize the residue from a suitable solvent to obtain pure clotrimazole. The crystallization can be carried out by gradually cooling from 58-68°C to 25-30°C, maintaining for 1-1.5 hours, and then further cooling to 0-5°C.[1]

Route 2: Condensation of (2-Chlorophenyl)diphenylmethanol and Imidazole

This route involves a two-step process starting from (2-chlorophenyl)diphenylmethanol.[2]

- Step 1: Chlorination of (2-Chlorophenyl)diphenylmethanol
 - The chlorination of (2-chlorophenyl)diphenylmethanol produces (2-chlorophenyl)diphenylchloromethane. The product of this step can be used directly in the next step without purification.
- Step 2: Condensation with Imidazole
 - Add 250 L of acetonitrile, 11.5 g of imidazole, and 24 mL of triethylamine to a reaction vessel and stir to dissolve.
 - Add 50 g of (2-chlorophenyl)diphenylchloromethane.
 - Heat the mixture to 50-60°C and stir for 4 hours.
- Step 3: Isolation and Purification
 - After the reaction, cool the solution to -10 to -5°C and continue stirring for 5 to 6 hours.

- Filter the resulting solid and wash with 120 mL of acetonitrile (below 0°C), followed by 400 mL of purified water.
- Dry the product to obtain clotrimazole.

Miconazole Synthesis

Route 1: Synthesis from 2,4-Dichloro- α -chloroacetophenone

This is a multi-step synthesis that involves N-alkylation followed by reduction and O-alkylation.

[3]

- Step 1: N-Alkylation

- In a 500 mL three-necked flask, combine 10 g of imidazole, 18 mL of triethylamine, and 150 mL of toluene.
- Heat the mixture to 70°C and stir for 20 minutes until all raw materials are dissolved.
- Slowly add a benzene solution of 2,4-dichloro- α -chloroacetophenone (containing 22.35 g of the compound) dropwise.
- Maintain the reaction at 70°C for 1.5 hours.

- Step 2: Reduction

- After the N-alkylation, the reaction mixture is worked up and the resulting intermediate is reduced using potassium borohydride in the presence of a phase transfer catalyst (e.g., PEG800) and a lithium salt catalyst. This is carried out at 70°C for 5 hours.

- Step 3: O-Alkylation and Nitration

- The reduced intermediate is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., NaOH) at 60°C for 6 hours.

- Step 4: Purification

- The final product is precipitated as the nitrate salt by adding concentrated nitric acid. The crude miconazole nitrate is then purified by recrystallization from 95% ethanol with activated carbon.[\[3\]](#)

Route 2: One-Pot Synthesis in an Ionic Liquid

This method utilizes an ionic liquid as the reaction medium for a one-pot synthesis.[\[4\]](#)

- Step 1: Reaction Setup
 - In a 500 mL three-necked flask, add 22.6 g (0.1 moles) of 2,4-dichloro-2'-chlorophenylethanol, 8.2 g (0.12 moles) of imidazole, 23.5 g (0.12 moles) of 2,4-dichlorobenzyl chloride, and 163 g of 1-methyl-3-butylimidazolium hexafluorophosphate ionic liquid.
- Step 2: Reaction
 - Heat the reaction mixture to 50°C and maintain for 5 hours.
- Step 3: Work-up and Purification
 - After the reaction, cool the mixture to room temperature.
 - Concentrate the mixture under reduced pressure until a solid precipitates.
 - Recrystallize the crude product from absolute ethanol to obtain pure miconazole nitrate.[\[4\]](#)

Ketoconazole Synthesis

Route 1: Alkylation of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

This route involves the alkylation of a piperazine derivative to form the final ketoconazole molecule.[\[7\]](#)

- Step 1: Reaction
 - 1-Acetyl-4-(4-hydroxyphenyl)piperazine is reacted with cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate in a suitable organic

solvent.

- A base, such as sodium hydride, is used to facilitate the alkylation reaction.
- Step 2: Purification
 - The crude product is purified by column chromatography to afford ketoconazole.[7]

Route 2: Multi-Step Synthesis from 2,4-Dichlorophenacyl bromide

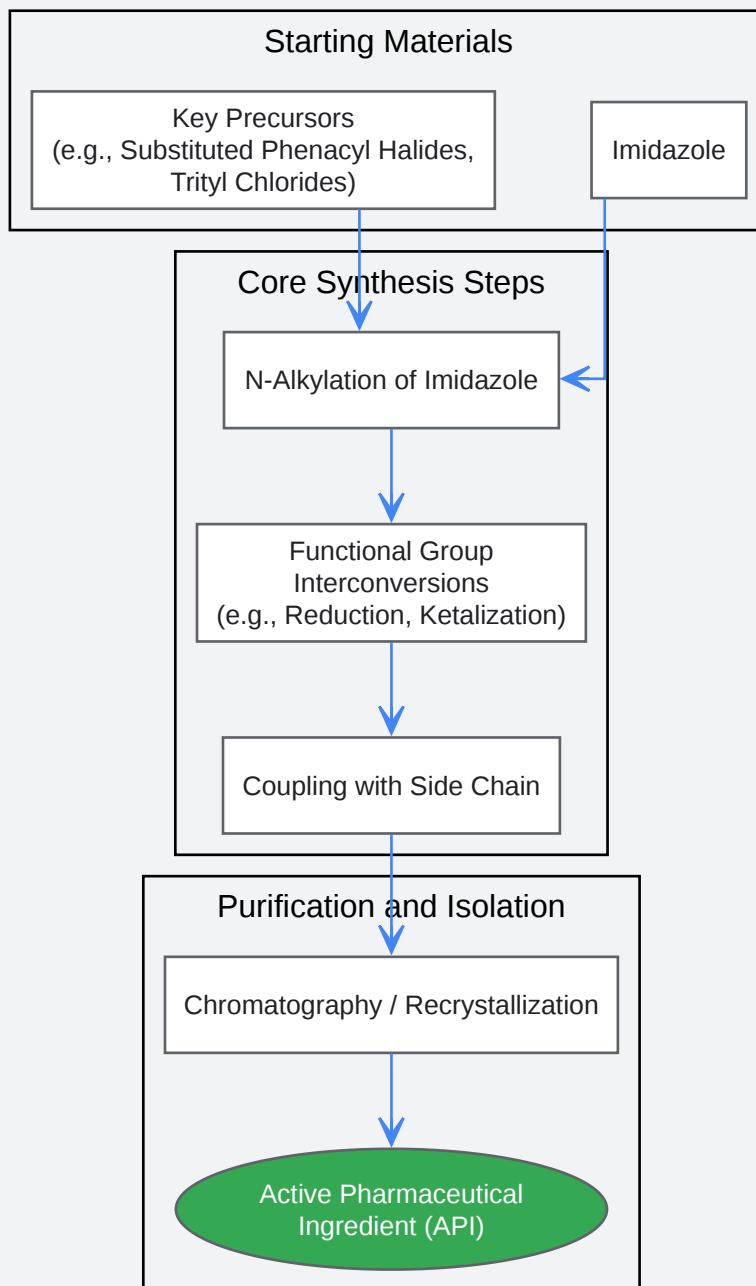
This is a classical multi-step synthesis of ketoconazole.[8]

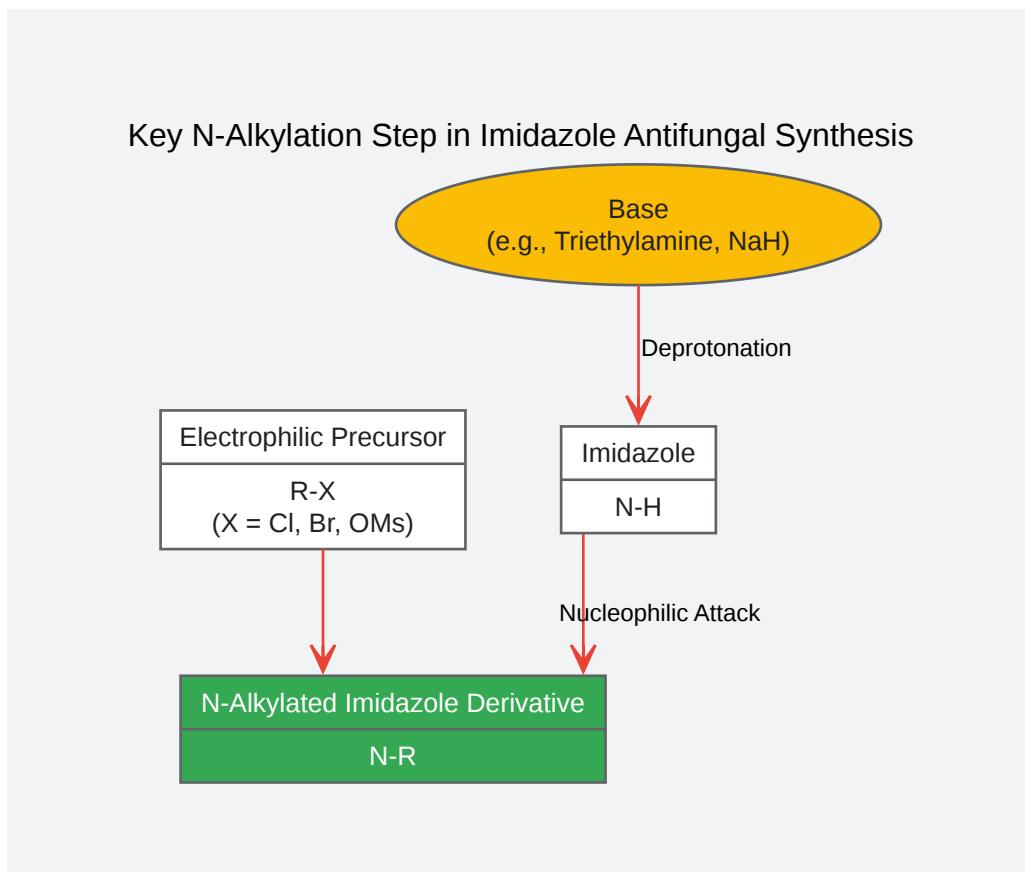
- Step 1: Ketalization
 - 2,4-Dichlorophenacyl bromide is reacted with glycerol to form cis-2-(2,4-dichlorophenyl)-2-bromoethyl-4-hydroxymethyl-1,3-dioxolane.
- Step 2: Acylation and Alkylation with Imidazole
 - The hydroxyl group of the ketal is acylated with benzoyl chloride.
 - The resulting compound is then alkylated with imidazole.
- Step 3: Hydrolysis and Mesylation
 - The benzoyl group is removed by alkaline hydrolysis.
 - The resulting alcohol is reacted with methanesulfonyl chloride to give a mesylate.
- Step 4: Final Alkylation
 - The mesylate is reacted with 1-acetyl-4-(4-hydroxyphenyl)piperazine to yield ketoconazole.[8]

Visualizing the Synthetic Workflow

The following diagrams illustrate the generalized synthetic workflow and a key reaction pathway for imidazole antifungals.

Generalized Synthetic Workflow for Imidazole Antifungals



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